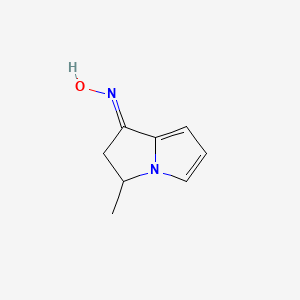
5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that contains both imidazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group and other reactive sites on the molecule can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different imidazole or triazole derivatives, while substitution reactions could introduce various functional groups onto the molecule.
Scientific Research Applications
5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with imidazole and triazole rings, such as:
- 4-Amino-1H-imidazole-5-carboxamide
- 1H-1,2,4-Triazole-3-thiol
- 5-Methyl-1H-imidazole-4-carboxamide
Uniqueness
What sets 5-(4-Amino-1H-imidazol-5-yl)-1H-1,2,4-triazol-3(2H)-one apart is its unique combination of functional groups and ring structures, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C5H6N6O |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
3-(4-amino-1H-imidazol-5-yl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C5H6N6O/c6-3-2(7-1-8-3)4-9-5(12)11-10-4/h1H,6H2,(H,7,8)(H2,9,10,11,12) |
InChI Key |
WUAAXIOHKNBLKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C2=NNC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)

![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)


![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)


